molecular formula C10H11BrFNO B1486613 3-Bromo-4-fluoro-N-propylbenzamide CAS No. 1065074-04-5

3-Bromo-4-fluoro-N-propylbenzamide

Cat. No. B1486613
M. Wt: 260.1 g/mol
InChI Key: BCVBKPOAPDTVGW-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-propylbenzamide is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 . It is also known by its CAS number 1065074-04-5 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluoro-N-propylbenzamide consists of a benzene ring substituted with a bromo group, a fluoro group, and a propylbenzamide group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 316.1±32.0 °C and a predicted density of 1.419±0.06 g/cm3 . The compound is also predicted to have a pKa of 14.04±0.46 .

Scientific Research Applications

Crystallographic Insights

Research on crystal structures of related compounds, such as 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, provides foundational knowledge for understanding the molecular arrangements and interactions within similar chemical frameworks. These studies reveal how halogen substitutions influence the dihedral angles between benzene rings, which can affect the compound's reactivity and potential applications in materials science or as molecular scaffolding in drug design (Suchetan et al., 2016).

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives, including those with similar structural motifs, highlight the importance of these compounds in developing non-peptide small molecular antagonists. Such research underpins the development of novel therapeutic agents and provides insights into the chemical properties and biological activity potential of bromo-fluoro-benzamide derivatives (H. Bi, 2015).

Antimicrobial Applications

Compounds containing the bromo and fluoro substituents on benzamide scaffolds have been investigated for their antimicrobial properties. Research into fluorobenzamides, including those with similar halogenation patterns, demonstrates significant activity against a range of bacterial and fungal pathogens. This suggests potential applications of "3-Bromo-4-fluoro-N-propylbenzamide" in developing new antimicrobial agents (Desai et al., 2013).

Molecular Imaging

Radiolabeled derivatives of structurally related compounds have been developed for use in positron emission tomography (PET) imaging. This research indicates the potential for "3-Bromo-4-fluoro-N-propylbenzamide" and similar compounds to serve as precursors or ligands in the synthesis of radiotracers for imaging studies, particularly targeting specific receptors or biological pathways in vivo (Mertens et al., 1994).

Electrophilic Fluorination

Studies on the electrochemical fluorination of aromatic compounds, including those with bromo and fluoro substitutions, shed light on synthetic methodologies that could be applicable to "3-Bromo-4-fluoro-N-propylbenzamide". Such methodologies enable the selective introduction of fluorine atoms into complex organic molecules, potentially altering their chemical properties for various applications (Shainyan et al., 2006).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)7-3-4-9(12)8(11)6-7/h3-4,6H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVBKPOAPDTVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674538
Record name 3-Bromo-4-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-N-propylbenzamide

CAS RN

1065074-04-5
Record name 3-Bromo-4-fluoro-N-propylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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